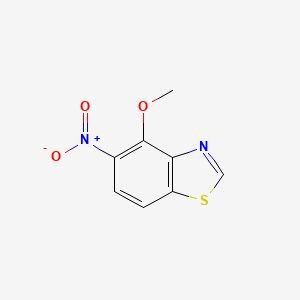

4-Methoxy-5-nitro-1,3-benzothiazole

Description

Historical Context and Significance of Benzothiazole (B30560) Heterocycles in Organic and Medicinal Chemistry

Benzothiazole and its derivatives have a rich history and have been instrumental in the advancement of medicinal chemistry. tandfonline.combibliomed.org This class of heterocyclic compounds has been extensively studied for decades, revealing a broad spectrum of pharmacological activities. tandfonline.comnih.gov Their significance stems from their presence in numerous biologically active molecules, both naturally occurring and synthetic. bibliomed.orgchemistryjournal.net A notable example is the luciferin (B1168401) molecule found in fireflies, which is a benzothiazole derivative responsible for bioluminescence. chemistryjournal.netwikipedia.org In the realm of synthetic chemistry, benzothiazoles serve as crucial intermediates for the creation of larger, more complex bioactive structures. bibliomed.org The versatility of the benzothiazole ring has led to its incorporation into drugs with a wide range of therapeutic applications, highlighting its enduring importance in drug discovery and development. tandfonline.comtandfonline.com

Structural Characteristics and Chemical Versatility of the Benzothiazole System

The benzothiazole scaffold consists of a five-membered 1,3-thiazole ring fused to a benzene (B151609) ring. wikipedia.org This fusion of an aromatic benzene ring with a heteroaromatic thiazole (B1198619) ring, containing both sulfur and nitrogen atoms, imparts distinct chemical properties and biological activities. researchgate.net The entire bicyclic structure is planar, and the delocalization of π-electrons across the fused rings contributes to its aromaticity and stability. wikipedia.orgresearchgate.net

A key feature of the benzothiazole system is the reactive methine (CH) center within the thiazole ring, which is readily amenable to substitution. benthamscience.comwikipedia.org This allows for the introduction of various functional groups, enabling the fine-tuning of the molecule's physicochemical and biological properties. researchgate.net The inherent reactivity of the benzothiazole nucleus makes it a versatile scaffold for chemical modifications, leading to the synthesis of a vast library of derivatives with diverse applications. uniss.itnih.gov

Positional Isomerism and Substituent Effects on Benzothiazole Properties

The introduction of different functional groups can have a profound impact. For instance, the position of a nitro (NO2) group on a benzothiazole derivative has been shown to affect its crystal structure and optical properties. mdpi.com Similarly, the placement of substituents can influence the molecule's reactivity and biological activity. Studies have indicated that substitutions at the C-2 and C-6 positions of the benzothiazole ring are often associated with a variety of biological activities. benthamscience.com The strategic placement of electron-donating or electron-withdrawing groups can alter the electron density distribution within the benzothiazole system, thereby modulating its interaction with biological targets. nih.gov This highlights the importance of carefully considering positional isomerism and substituent effects in the design of new benzothiazole-based compounds. rsc.orgnih.gov

Overview of Research Trajectories for Methoxy- and Nitro-Substituted Benzothiazole Derivatives

Research into methoxy- and nitro-substituted benzothiazole derivatives has been a vibrant area of investigation due to the interesting biological activities these compounds exhibit. rjptonline.orgresearchgate.netresearchgate.netresearchgate.net The introduction of methoxy (B1213986) (-OCH3) and nitro (-NO2) groups onto the benzothiazole scaffold has been shown to modulate the electronic and steric properties of the parent molecule, leading to a diverse range of pharmacological effects. nih.govnih.govnih.gov

Methoxy-Substituted Benzothiazoles: The presence of a methoxy group, an electron-donating substituent, has been explored for its potential to enhance biological activity. researchgate.netresearchgate.net Studies have shown that methoxy-substituted benzothiazoles can exhibit significant antibacterial and antifungal properties. researchgate.netresearchgate.net For example, certain methoxybenzamide benzothiazole derivatives have demonstrated notable antitumor potential. nih.gov Research has focused on synthesizing novel methoxy-substituted compounds and evaluating their efficacy against various pathogens and cancer cell lines. nih.govresearchgate.netresearchgate.net

Nitro-Substituted Benzothiazoles: The nitro group, a strong electron-withdrawing group, has also been a key focus of research in the context of benzothiazole chemistry. rjptonline.orgresearchgate.net Nitro-substituted benzothiazoles have been investigated for their potent antibacterial activities. rjptonline.orgresearchgate.net The presence of a nitro group can significantly influence the electronic properties of the benzothiazole ring, which can be crucial for its biological interactions. mdpi.com Research efforts have been directed towards the synthesis and characterization of various nitro-substituted benzothiazole derivatives and the evaluation of their therapeutic potential. rjptonline.orgresearchgate.netnih.govresearchgate.net

The systematic exploration of these substituted derivatives continues to be a promising avenue for the discovery of new therapeutic agents. nih.govnih.gov

Research Focus and Academic Relevance of 4-Methoxy-5-nitro-1,3-benzothiazole

The specific compound, this compound, represents a confluence of the research trajectories of methoxy- and nitro-substituted benzothiazoles. Its structure, featuring an electron-donating methoxy group at position 4 and a strong electron-withdrawing nitro group at position 5, presents a unique electronic and steric environment on the benzothiazole core. This particular substitution pattern is of academic interest for studying the interplay of substituent effects on the chemical and physical properties of the benzothiazole system.

While extensive research has been conducted on various methoxy- and nitro-substituted benzothiazoles, the specific isomer this compound is a subject of more focused academic inquiry. Its synthesis and characterization are crucial for understanding the fundamental principles of heterocyclic chemistry and for providing a building block for the potential development of novel compounds with tailored properties. The academic relevance of this compound lies in its potential to contribute to the broader understanding of structure-activity relationships within the benzothiazole class of compounds.

Structure

3D Structure

Properties

Molecular Formula |

C8H6N2O3S |

|---|---|

Molecular Weight |

210.21 g/mol |

IUPAC Name |

4-methoxy-5-nitro-1,3-benzothiazole |

InChI |

InChI=1S/C8H6N2O3S/c1-13-8-5(10(11)12)2-3-6-7(8)9-4-14-6/h2-4H,1H3 |

InChI Key |

NYDMHDUPENGRTO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC2=C1N=CS2)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity, Reaction Mechanisms, and Stability Profiling of 4 Methoxy 5 Nitro 1,3 Benzothiazole

Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (NAS) Patterns

The fused benzene (B151609) ring of 4-Methoxy-5-nitro-1,3-benzothiazole is the primary site for electrophilic aromatic substitution (EAS), while the electron-deficient nature of the aromatic system, enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution (NAS). chemsynthesis.combiosynth.com

Electrophilic Aromatic Substitution (EAS):

The methoxy (B1213986) group (-OCH₃) at the C4 position is a potent activating group and an ortho-, para-director due to its ability to donate electron density to the benzene ring via resonance. tcichemicals.comacs.org Conversely, the nitro group (-NO₂) at the C5 position is a strong deactivating group and a meta-director, withdrawing electron density from the ring. tcichemicals.comacs.org The directing effects of these two substituents are crucial in determining the regioselectivity of EAS reactions.

The activating effect of the methoxy group generally outweighs the deactivating effect of the nitro group at the positions ortho and para to the methoxy group (C3, which is not on the benzene ring, and C5, which is already substituted). The positions ortho to the methoxy group are C3 (on the thiazole (B1198619) ring) and C5. The para position to the methoxy group is C7. The positions meta to the nitro group are C4 (already substituted) and C6. Therefore, electrophilic attack is most likely to occur at the C7 position, which is para to the activating methoxy group and meta to the deactivating nitro group. Attack at the C6 position is also possible, being ortho to the deactivating nitro group but also influenced by the methoxy group.

| Reaction Type | Predicted Major Product | Rationale |

| Nitration (HNO₃/H₂SO₄) | 4-Methoxy-5,7-dinitro-1,3-benzothiazole | The C7 position is activated by the para-methoxy group and meta to the existing nitro group. |

| Halogenation (Br₂/FeBr₃) | 7-Bromo-4-methoxy-5-nitro-1,3-benzothiazole | The C7 position is the most activated site for electrophilic attack. |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | 7-Acyl-4-methoxy-5-nitro-1,3-benzothiazole | The acyl group is directed to the most nucleophilic position, C7. |

Nucleophilic Aromatic Substitution (NAS):

The presence of the strongly electron-withdrawing nitro group at C5 significantly activates the benzothiazole (B30560) ring towards nucleophilic attack. chemsynthesis.comresearchgate.net In NAS reactions, a nucleophile replaces a leaving group on the aromatic ring. While this compound does not possess a conventional leaving group on the benzene ring, the possibility of substitution exists, particularly if a suitable leaving group were present at a position activated by the nitro group (ortho or para). For instance, if a halogen were present at the C6 or C4 position, it would be susceptible to nucleophilic displacement.

The general mechanism for SNAr involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemsynthesis.com The stability of this intermediate is enhanced by the presence of electron-withdrawing groups like the nitro group.

| Reactant | Nucleophile | Potential Product (if leaving group present) | Mechanism |

| 6-Halo-4-methoxy-5-nitro-1,3-benzothiazole | RO⁻ | 6-Alkoxy-4-methoxy-5-nitro-1,3-benzothiazole | SNAr |

| 4-Halo-6-nitro-1,3-benzothiazol-2-amine | Nu⁻ | 4-Nu-6-nitro-1,3-benzothiazol-2-amine | SNAr |

Reactivity of the Thiazole Ring and the Fused Benzene Moiety

The reactivity of the thiazole ring in this compound is distinct from that of the fused benzene ring. The C2 position of the thiazole ring is known to be the most electrophilic site in many benzothiazole derivatives and can be susceptible to nucleophilic attack. jyoungpharm.org The proton at the C2 position can also exhibit some acidity, allowing for deprotonation by a strong base to form a carbanion, which can then react with various electrophiles.

The fused benzene moiety, as discussed, is the primary site for electrophilic aromatic substitution, with its reactivity modulated by the methoxy and nitro substituents. The benzothiazole nucleus as a whole can participate in various reactions, including those leading to the synthesis of more complex heterocyclic systems. diva-portal.org

Electronic Effects of Methoxy and Nitro Substituents on Reactivity

The electronic properties of this compound are a direct consequence of the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group. Computational studies on similar benzothiazole derivatives have shown that the presence of an electron-donating group increases the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack. nih.gov Conversely, an electron-withdrawing group like the nitro group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to nucleophilic attack. nih.gov

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Benzene Ring Reactivity |

| Methoxy (-OCH₃) | C4 | -I (withdrawing) | +R (donating) | Activating (ortho, para-directing) |

| Nitro (-NO₂) | C5 | -I (withdrawing) | -R (withdrawing) | Deactivating (meta-directing) |

Investigating Potential Degradation Pathways Under Various Conditions

The stability of this compound is influenced by environmental factors such as light, heat, and chemical reagents.

Hydrolytic Stability:

Generally, the benzothiazole ring is relatively stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, and particularly at elevated temperatures, hydrolysis of the methoxy group to a hydroxyl group could potentially occur. The C=N bond in the thiazole ring could also be susceptible to hydrolytic cleavage under harsh conditions. Studies on related compounds like hydrazones and oximes show that hydrolysis is often acid-catalyzed. nih.gov

Photochemical Degradation:

Nitroaromatic compounds are known to be susceptible to photochemical degradation. ontosight.ai The mechanism often involves the absorption of UV light, leading to the formation of excited states that can undergo various reactions. For heterocyclic compounds, photocatalytic degradation in the presence of a semiconductor like TiO₂ can lead to the formation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which then attack the molecule. ontosight.aisigmaaldrich.com The degradation of N-heterocyclic compounds can lead to ring opening and the formation of smaller, more oxidized fragments, including inorganic ions like nitrate (B79036) (NO₃⁻) and ammonium (B1175870) (NH₄⁺). ontosight.ai

Thermal Stability:

The thermal stability of benzothiazole derivatives can vary significantly depending on the nature of their substituents. Thermal analysis of N-carbamoyl benzotriazole (B28993) derivatives has shown that their decomposition pathways are highly dependent on their structure. For this compound, thermal decomposition would likely involve the cleavage of the weaker bonds first, such as the C-NO₂ bond, or fragmentation of the heterocyclic ring system at high temperatures. The presence of the nitro group generally lowers the thermal stability of organic compounds.

| Condition | Potential Degradation Pathway | Potential Products |

| Strong Acid/Base (Hydrolysis) | Cleavage of the ether linkage, hydrolysis of the thiazole ring. | 4-Hydroxy-5-nitro-1,3-benzothiazole, ring-opened products. |

| UV Light (Photodegradation) | Ring cleavage, oxidation of substituents. | Smaller organic fragments, CO₂, H₂O, NO₃⁻, NH₄⁺. |

| High Temperature (Thermal Decomposition) | C-NO₂ bond cleavage, fragmentation of the benzothiazole ring. | Nitrogen oxides, smaller aromatic and aliphatic fragments. |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

High-resolution NMR spectroscopy is a cornerstone for determining the chemical structure of organic compounds. For 4-Methoxy-5-nitro-1,3-benzothiazole, both proton (¹H) and carbon-¹³ (¹³C) NMR studies provide specific chemical shift values that correspond to the unique electronic environment of each nucleus within the molecule.

While specific NMR data for this compound is not abundant in the public domain, analysis of related benzothiazole (B30560) structures allows for the prediction of its spectral characteristics. For instance, in a related compound, 2-(4-methoxyphenyl)benzo[d]thiazole, the methoxy (B1213986) group protons appear as a singlet, a characteristic feature that would also be expected for this compound. researchgate.net The chemical shifts of aromatic protons in the benzothiazole ring system are typically observed in the range of δ 7.0-9.0 ppm. chemicalbook.com The presence of the electron-withdrawing nitro group at the 5-position and the electron-donating methoxy group at the 4-position would further influence the precise chemical shifts of the aromatic protons.

In ¹³C NMR, the carbon of the methoxy group in similar structures is typically found around 55-62 ppm. researchgate.net The carbons of the benzothiazole ring system exhibit a wide range of chemical shifts, influenced by the heteroatoms and substituents. mdpi.com The carbon attached to the nitro group would be expected to be deshielded, appearing at a higher chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Methoxy Protons (OCH₃) | ~3.8 - 4.0 | Singlet |

| Aromatic Protons | ~7.0 - 8.5 | Multiplets, Doublets |

| Methoxy Carbon (OCH₃) | ~55 - 62 | Quartet (if coupled) |

| Aromatic Carbons | ~105 - 160 | Singlets, Doublets |

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Vibrations

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies. The FT-IR spectrum of this compound is expected to display several key absorption bands.

The nitro group (NO₂) gives rise to two strong and characteristic stretching vibrations: an asymmetric stretch typically in the range of 1560-1490 cm⁻¹ and a symmetric stretch between 1370-1310 cm⁻¹. scielo.org.za The C-N stretching vibration of the benzothiazole ring is generally observed in the region of 1382-1266 cm⁻¹. researchgate.net The methoxy group (O-CH₃) will exhibit C-H stretching vibrations around 2950-2850 cm⁻¹ and a characteristic C-O stretching vibration. scielo.org.za Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. researchgate.net

Table 2: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1490 |

| Nitro (NO₂) | Symmetric Stretch | 1370 - 1310 |

| Benzothiazole | C-N Stretch | 1382 - 1266 |

| Methoxy (O-CH₃) | C-H Stretch | 2950 - 2850 |

| Aromatic | C-H Stretch | >3000 |

| Aromatic | C=C Stretch | 1600 - 1450 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. nih.gov For this compound (C₈H₆N₂O₃S), the exact mass can be calculated and compared to the experimentally determined value for confirmation of the molecular formula.

Fragmentation analysis within the mass spectrometer provides further structural information. Under electron ionization, the molecule is expected to fragment in a predictable manner, with the loss of small, stable molecules such as NO₂, CO, and radicals like CH₃. The fragmentation pattern of related benzothiazole derivatives often shows the cleavage of the thiazole (B1198619) ring. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₆N₂O₃S |

| Calculated Exact Mass | [M+H]⁺: 211.0177 |

| Common Fragments | [M-NO₂]⁺, [M-CH₃]⁺, [M-CO]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its chromophoric system. The extended conjugation of the benzothiazole ring system, coupled with the electron-withdrawing nitro group and the electron-donating methoxy group, is expected to result in significant absorption in the UV-Vis region.

The UV-Vis spectrum of the parent benzothiazole shows absorption maxima around 250 nm and 290 nm. nist.gov The introduction of the nitro and methoxy groups is expected to cause a bathochromic (red) shift in these absorptions, moving them to longer wavelengths. Similar nitro-substituted benzothiazole derivatives exhibit absorption maxima well into the visible range, often resulting in colored compounds. isca.me

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | ~250 - 400 |

| n → π | ~350 - 500 |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating it from reaction byproducts or impurities. Techniques such as thin-layer chromatography (TLC) and column chromatography are commonly employed. rsc.orgnih.gov

For this compound, a suitable solvent system for TLC and column chromatography would likely consist of a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). nih.govrsc.org The polarity of the compound, influenced by the nitro and methoxy groups, will determine its retention factor (Rf) in TLC and its elution profile in column chromatography. High-performance liquid chromatography (HPLC) can also be utilized for highly accurate purity determination.

Table 5: Chromatographic Parameters for this compound

| Technique | Typical Mobile Phase | Purpose |

| Thin-Layer Chromatography (TLC) | Hexane/Ethyl Acetate | Reaction monitoring, purity check |

| Column Chromatography | Hexane/Ethyl Acetate | Purification |

| High-Performance Liquid Chromatography (HPLC) | Acetonitrile/Water | Quantitative purity analysis |

Computational Chemistry and Theoretical Modeling of 4 Methoxy 5 Nitro 1,3 Benzothiazole

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the three-dimensional structure and electronic properties of 4-Methoxy-5-nitro-1,3-benzothiazole. These calculations provide a detailed picture of the molecule's ground state and its intrinsic reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and ground state electronic properties of molecules. By employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), researchers can accurately predict the molecule's most stable three-dimensional arrangement. nih.gov This process, known as geometry optimization, minimizes the energy of the molecule to find its equilibrium structure.

Table 1: Predicted Geometric Parameters from DFT Calculations for this compound

| Parameter Type | Specific Atoms Involved | Description |

|---|---|---|

| Bond Length | C-S, C-N, C=N, C-C, C-O, N-O | The calculated distances between atomic nuclei, indicating the type and strength of chemical bonds. |

| Bond Angle | C-S-C, C-N=C, O-N-O, C-C-O | The angles formed by three connected atoms, defining the molecule's local geometry. |

| Dihedral Angle | C-C-O-C (methoxy), C-C-N-O (nitro) | The torsional angles that describe the orientation of the methoxy (B1213986) and nitro substituent groups relative to the benzothiazole (B30560) ring. |

Frontier Molecular Orbital (FMO) theory is pivotal for understanding a molecule's chemical reactivity and electronic transitions. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. bohrium.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. bohrium.com In this compound, the electron-donating methoxy (-OCH₃) group tends to raise the energy of the HOMO, while the potent electron-withdrawing nitro (-NO₂) group significantly lowers the energy of the LUMO. bohrium.comresearchgate.net This combined effect leads to a relatively small energy gap, suggesting that the molecule is likely to be chemically reactive and possess interesting electronic properties. The distribution of these orbitals is also informative; the HOMO density is expected to be localized primarily on the electron-rich benzothiazole ring and methoxy group, while the LUMO density will be concentrated on the electron-deficient nitro group.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 2: Global Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron; represents the molecule's capacity to donate electrons. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added; represents the molecule's capacity to accept electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large energy gap. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of a molecule to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the global electrophilic nature of a molecule. |

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MESP illustrates the electrostatic potential on the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. researchgate.netnih.gov

For this compound, the MESP map would be expected to show a strong negative potential (red) around the oxygen atoms of the nitro group, as it is a powerful electron-withdrawing group. A less intense negative potential would also be seen near the oxygen of the methoxy group and the nitrogen of the thiazole (B1198619) ring. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms of the benzene (B151609) ring. This map is crucial for understanding non-covalent interactions, such as hydrogen bonding and π-π stacking, which are vital for molecular recognition and binding to biological targets. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis investigates the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. For this compound, the most significant conformational flexibility arises from the rotation of the methoxy (-OCH₃) and nitro (-NO₂) groups relative to the planar benzothiazole ring.

By systematically rotating these groups and calculating the energy at each step, a potential energy surface (PES) map can be generated. This map reveals the energy minima, corresponding to the most stable conformers, and the energy barriers to rotation between them. Identifying the global minimum energy conformer is essential, as it represents the most populated and biologically relevant structure of the molecule. This information is a prerequisite for accurate molecular docking and other structure-based studies.

Molecular Docking Simulations for Predictive Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein or receptor target. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com The benzothiazole scaffold is a known "privileged structure" in medicinal chemistry, found in compounds that target a wide array of enzymes and receptors. nih.govnih.gov

In a typical docking simulation for this compound, the molecule would be placed into the binding site of a biologically relevant target, such as a protein kinase, dihydroorotase, or dihydropteroate (B1496061) synthase (DHPS). mdpi.comnih.gov A scoring function then evaluates thousands of possible binding poses, calculating the binding affinity for each. The results can identify the most likely binding mode and highlight key intermolecular interactions, such as:

Hydrogen bonds: Often involving the nitro group's oxygen atoms or the thiazole nitrogen.

Hydrophobic interactions: Involving the benzene portion of the benzothiazole ring.

π-π stacking: Between the aromatic system of the benzothiazole and aromatic residues (e.g., Phenylalanine, Tyrosine) in the protein's binding site.

These simulations provide a rational basis for the molecule's potential biological activity and guide the synthesis of more potent and selective analogs.

Prediction of ADME-Related Molecular Descriptors (Methodological Aspects)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug development, helping to identify candidates with favorable pharmacokinetic profiles early in the process. researchgate.net Various computational models are used to calculate molecular descriptors that correlate with a compound's drug-likeness and bioavailability. nih.govnih.gov

Key methodological aspects for predicting the ADME profile of this compound include:

Lipinski's Rule of Five: This rule assesses drug-likeness based on four simple physicochemical parameters. A compound is more likely to be orally bioavailable if it does not violate more than one of the following: Molecular Weight ≤ 500 Da, LogP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10. nih.gov

Veber's Rule: This rule relates to oral bioavailability and suggests that a compound is more likely to be well-absorbed if it has a Total Polar Surface Area (TPSA) ≤ 140 Ų and ≤ 10 rotatable bonds. nih.gov

Calculation of Molecular Descriptors: Software programs are used to calculate properties like the octanol-water partition coefficient (LogP), which predicts lipophilicity, and TPSA, which correlates with membrane permeability. researchgate.net Other important descriptors include aqueous solubility (LogS), blood-brain barrier permeability, and potential for plasma protein binding.

Table 3: Key ADME-Related Molecular Descriptors and Their Significance

| Descriptor | Significance | Typical Method of Prediction |

|---|---|---|

| Molecular Weight (MW) | Affects diffusion and overall size. | Calculated from the molecular formula. |

| LogP (Octanol/Water Partition Coefficient) | Measures lipophilicity, which influences absorption and distribution. | Fragment-based or atom-based contribution methods (e.g., cLogP, ALOGP). |

| Total Polar Surface Area (TPSA) | Correlates with membrane permeability and oral bioavailability. | Sum of surface contributions of polar atoms (O, N). |

| Aqueous Solubility (LogS) | Crucial for absorption and formulation. | Quantitative Structure-Property Relationship (QSPR) models. |

| Number of Rotatable Bonds | Influences conformational flexibility and oral bioavailability. | Direct counting of non-terminal single bonds. |

| Hydrogen Bond Donors/Acceptors | Affects solubility and binding to biological targets. | Counting of N-H, O-H groups (donors) and N, O atoms (acceptors). |

Structure Activity Relationship Sar Studies and Mechanistic Investigations of Biological Activities

Systematic Exploration of Structure-Activity Relationships within Benzothiazole (B30560) Derivatives

The biological activities of benzothiazole derivatives are intricately linked to their structural features. The core benzothiazole scaffold serves as a versatile template, and the nature, position, and orientation of various substituents dramatically influence the compound's pharmacological profile. Researchers have systematically modified this scaffold to understand these relationships, leading to the development of potent agents for a range of diseases.

Influence of Methoxy (B1213986) and Nitro Group Position on Biological Potency

The placement of methoxy (-OCH3) and nitro (-NO2) groups on the benzothiazole ring system is a critical determinant of biological potency and selectivity. Structure-activity relationship (SAR) studies have revealed that these substituents can significantly modulate the compound's interaction with biological targets.

Generally, the introduction of a methoxy group at position 4 or 6 of the benzothiazole ring has been shown to enhance antibacterial or anti-inflammatory activity. pharmacyjournal.inresearchgate.net Specifically, a methoxy group at the 4-position of 2-mercaptobenzothiazole was found to increase antibacterial activity. pharmacyjournal.in Conversely, when attached to a phenyl ring at the C-2 position of the benzothiazole, a 4-methoxy substituent was found to decrease anticancer activity compared to a 4-hydroxy moiety, which enhanced it. tandfonline.com

The nitro group, a strong electron-withdrawing group, is also a key functional group in medicinal chemistry, found in numerous drugs, including anticancer and antimicrobial agents. nih.govnih.gov Its presence on the benzothiazole scaffold is often associated with enhanced biological effects. SAR analysis of benzothiazole–thiazole (B1198619) hybrids revealed that electron-withdrawing groups, such as nitro and halogens, generally enhanced antimicrobial activity. researchgate.net For instance, the compound 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (B7) was identified as a potent agent that significantly inhibits cancer cell proliferation. nih.gov While specific comparative studies on the isomeric positions of the nitro group on the benzothiazole ring are limited, its inclusion is a recognized strategy for increasing potency.

Impact of Additional Substituents and Heterocyclic Fusion on Biological Profile

Beyond methoxy and nitro groups, the biological profile of benzothiazoles is profoundly influenced by other substituents and the fusion of additional heterocyclic rings.

Halogens: The introduction of halogen atoms like chlorine and fluorine is a common strategy to enhance activity. A chloro group at the 5-position of the benzothiazole ring was found to increase antibacterial activity. chalcogen.ro In another study, SAR analysis indicated that substitutions with methoxy and chloro groups were responsible for the anticancer activities of certain derivatives. tandfonline.com

Hydroxyl and Amino Groups: Hydroxyl (-OH) and amino (-NH2) groups at various positions can also boost potency. Fluorinated benzothiazole derivatives bearing hydroxyl groups on an attached phenyl ring exhibited potent activity against the MCF-7 breast cancer cell line. tandfonline.com Benzothiazoles containing amino and hydroxyl groups have shown notable activity against cancer. pharmacyjournal.in

Heterocyclic Fusion: Fusing other heterocyclic rings to the benzothiazole core creates new scaffolds with distinct biological properties. The fusion of rings such as indole, thiazolidinone, and oxadiazole has been explored to develop compounds with combined anti-inflammatory, analgesic, and antibacterial activities. chalcogen.ro Similarly, imidazole-based benzothiazoles have demonstrated significant anticancer potential. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) and Group-based QSAR (GQSAR) Modeling for Benzothiazole Scaffolds

To better understand and predict the biological activity of benzothiazole derivatives, computational modeling techniques like Quantitative Structure-Activity Relationship (QSAR) and Group-based QSAR (GQSAR) have been employed. These methods correlate the structural or physicochemical properties of molecules with their biological activities.

GQSAR, a fragment-based approach, has been successfully applied to series of benzothiazole derivatives to identify key structural requirements for anticancer and antitubercular activities. nih.govmdpi.com In these studies, the benzothiazole dataset is divided into molecular fragments (e.g., R1 and R2), and descriptors representing the properties of these fragments are correlated with biological activity. nih.govrjptonline.org

A GQSAR analysis performed on 41 benzothiazole derivatives for anticancer activity revealed that the presence of hydrophobic groups on the R1 fragment would potentiate the activity. nih.govmdpi.com Another GQSAR study on antitubercular benzothiazole derivatives highlighted the importance of halogen atoms for activity. rjptonline.org These models provide valuable insights into the structural requirements for designing more potent benzothiazole-based drugs and serve as useful tools for the virtual screening and development of new therapeutic agents. nih.govrjptonline.org

Elucidation of Molecular Mechanisms of Action for Benzothiazole Bioactivities

The diverse biological effects of benzothiazole derivatives stem from their ability to interact with a wide array of molecular targets and modulate various cellular pathways. Mechanistic studies have identified specific enzymes and proteins that are inhibited by these compounds, providing a clearer picture of their modes of action.

Interaction with Molecular Targets (e.g., DNA gyrase, MurB enzyme, DprE1, GSK-3β)

Benzothiazoles have been identified as potent inhibitors of several crucial enzymes in both bacteria and human cells.

DNA Gyrase: Benzothiazole-based compounds are promising antibacterial agents that act as ATP-competitive dual inhibitors of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. agriculturejournals.cz The mode of action for some of these inhibitors has been confirmed through the crystal structure of a complex formed between an inhibitor and the N-terminal domain of E. coli Gyrase B (GyrB). researchgate.net

MurB Enzyme: The enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is a key player in the biosynthesis of the bacterial cell wall component peptidoglycan. Certain benzothiazole derivatives have been shown to exert their antibacterial effects through the inhibition of the MurB enzyme. nih.gov Docking studies have shown that these compounds can form stable complexes with the active site of E. coli MurB. nih.gov

DprE1: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme for the synthesis of the mycobacterial cell wall, making it a prime target for anti-tuberculosis drugs. Benzothiazole and related benzothiazinone (BTZ) derivatives have emerged as potent noncovalent and irreversible covalent inhibitors of DprE1. pharmacyjournal.innih.gov In some BTZ analogs, the nitro group plays a crucial role by forming an irreversible covalent bond with a cysteine residue (Cys387) in the active site of the DprE1 enzyme. pharmacyjournal.in

GSK-3β: Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase implicated in various diseases, including type 2 diabetes and neurodegenerative disorders. Benzothiazinone compounds have been identified as novel allosteric modulators and substrate-competitive inhibitors of GSK-3β. mdpi.com Additionally, related benzothiazepinones have been developed as irreversible covalent GSK-3β inhibitors. nih.gov

Table 1: Benzothiazole Derivatives and Their Molecular Targets

| Molecular Target | Benzothiazole Class | Mechanism of Action | Therapeutic Area |

|---|---|---|---|

| DNA Gyrase / Topoisomerase IV | Pyrrole-2-carboxamides | ATP-competitive inhibition | Antibacterial |

| MurB Enzyme | Thiazolidin-4-one derivatives | Inhibition of bacterial cell wall synthesis | Antibacterial |

| DprE1 | Benzothiazinones (BTZ) | Irreversible covalent inhibition | Antitubercular |

| GSK-3β | Benzothiazinones (BTO) | Allosteric modulation / Substrate-competitive inhibition | Antidiabetic / Neuroprotection |

Studies on Cellular Pathways and Enzyme Inhibition (e.g., MAO-A/B, AChE, BChE, apoptosis induction)

Benzothiazoles also modulate key cellular pathways and inhibit enzymes involved in neurotransmission and cell survival, highlighting their potential in treating neurodegenerative diseases and cancer.

Monoamine Oxidase (MAO) Inhibition: Several studies have shown that benzothiazole derivatives are potent and selective inhibitors of monoamine oxidase (MAO) enzymes, particularly the MAO-B isoform. nih.gov Since elevated MAO-B levels are associated with Parkinson's disease, these compounds are being investigated as potential therapeutic agents for neurodegenerative disorders. tandfonline.comnih.gov

Cholinesterase (AChE/BChE) Inhibition: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for treating Alzheimer's disease. Various benzothiazole and benzothiazolone derivatives have been synthesized and evaluated as cholinesterase inhibitors. Many of these compounds show dual inhibition or higher selectivity for BChE over AChE. The development of dual AChE and MAO-B inhibitors from the benzothiazole scaffold is a promising approach for multi-target therapy in Alzheimer's disease.

Apoptosis Induction: In the context of cancer, many benzothiazole derivatives exert their antitumor effects by inducing apoptosis (programmed cell death). researchgate.net Mechanistic studies have shown that these compounds can trigger the mitochondrial intrinsic apoptotic pathway. researchgate.net This is often achieved by increasing the generation of reactive oxygen species (ROS), which leads to the loss of mitochondrial transmembrane potential and subsequent activation of the apoptotic cascade. researchgate.net

Table 2: Enzyme Inhibition by Benzothiazole Derivatives

| Compound Series | Target Enzyme | Potency (IC50) | Therapeutic Target |

|---|---|---|---|

| 2-methylbenzo[d]thiazoles | MAO-B | 0.0046 µM (most potent) | Parkinson's Disease |

| Benzothiazolone derivatives (M13) | BChE | 1.21 µM | Alzheimer's Disease |

| Benzothiazole-piperazines (4f) | AChE | 23.4 nM | Alzheimer's Disease |

| Benzothiazole-piperazines (4f) | MAO-B | 40.3 nM | Alzheimer's Disease |

Rational Design Principles for Modulating and Enhancing Biological Activity of 4-Methoxy-5-nitro-1,3-benzothiazole Derivatives

The rational design of derivatives of this compound is a strategic endeavor aimed at optimizing their therapeutic potential. This process is guided by structure-activity relationship (SAR) studies, which seek to understand how specific structural modifications influence the biological activity of these compounds. While research specifically targeting the 4-methoxy-5-nitro substitution pattern is limited, broader studies on substituted benzothiazoles provide valuable insights into the key structural features that can be manipulated to enhance their desired biological effects.

Key principles in the rational design of benzothiazole derivatives often revolve around modifications at various positions of the benzothiazole core, particularly at the 2, 5, and 6-positions. The introduction of different functional groups at these sites can significantly impact the compound's potency and selectivity. For instance, the presence of a methoxy group, such as at the 4-position in the parent compound, is a critical consideration. Methoxy groups can influence the electronic properties and lipophilicity of the molecule, which in turn affects its ability to interact with biological targets. One study highlights that the presence of a methoxy group at the sixth position can boost a compound's potency pharmacyjournal.in.

Similarly, the nitro group at the 5-position is a significant determinant of the compound's biological profile. The strong electron-withdrawing nature of the nitro group can modulate the electronic distribution within the benzothiazole ring system, thereby influencing its interaction with target proteins or enzymes. The strategic placement of such electron-withdrawing groups is a common tactic in drug design to enhance activity.

In the broader context of benzothiazole derivatives, SAR studies have revealed that substitutions at the 2-position of the benzothiazole ring are particularly influential. A variety of moieties, including amino groups, thiol groups, and substituted phenyl rings, have been introduced at this position, leading to compounds with a wide range of biological activities, from anticancer to antimicrobial pharmacyjournal.in. For example, the incorporation of a phenyl ring at the second position has been shown to yield compounds with anticancer and anti-inflammatory properties pharmacyjournal.in.

To illustrate the impact of substitutions on the biological activity of benzothiazole derivatives, the following interactive data table summarizes the findings from various studies. This table showcases how different functional groups at various positions on the benzothiazole scaffold can modulate the compound's efficacy against different biological targets.

| Compound ID | R1 (2-position) | R2 (5-position) | R3 (6-position) | Biological Activity |

| A | Phenyl | H | H | Anticancer, Anti-inflammatory |

| B | Amino | H | H | Anticancer |

| C | Thiol | H | H | Antimicrobial |

| D | Phenyl | -NO2 | H | Enhanced Anticancer Activity |

| E | Phenyl | H | -OCH3 | Enhanced Potency |

| F | H | -Cl | H | Antimicrobial |

This table is a representative summary based on general findings in the literature and is intended for illustrative purposes.

The rational design of novel this compound derivatives would, therefore, likely focus on the strategic modification of the 2-position, while retaining the core 4-methoxy and 5-nitro substitutions to leverage their electronic and steric influences. The goal of such modifications would be to fine-tune the compound's interaction with its biological target, thereby enhancing its therapeutic efficacy and selectivity.

Prospective Research Directions and Future Outlook for 4 Methoxy 5 Nitro 1,3 Benzothiazole

Exploration of Novel Synthetic Pathways and Scale-Up Methodologies

The synthesis of 4-Methoxy-5-nitro-1,3-benzothiazole is not yet widely documented, presenting an opportunity for the development of novel and efficient synthetic strategies. Traditional methods for synthesizing substituted benzothiazoles often involve the condensation of 2-aminothiophenols with various electrophiles. nih.gov For the target compound, a potential route could involve the cyclization of a suitably substituted 2-aminothiophenol (B119425).

The table below summarizes potential synthetic strategies that could be investigated for the synthesis of this compound.

| Synthetic Strategy | Description | Potential Advantages | Key Research Focus |

| Linear Synthesis | Stepwise introduction of methoxy (B1213986) and nitro groups onto a pre-formed benzothiazole (B30560) ring or a precursor. | Control over regioselectivity. | Optimization of each step to maximize yield and purity. |

| Convergent Synthesis | Synthesis of substituted fragments followed by a final coupling reaction to form the target molecule. | Increased efficiency for creating a library of analogs. | Development of a robust coupling methodology. |

| One-Pot Synthesis | Combination of multiple reaction steps in a single reaction vessel. | Reduced waste, cost, and time. mdpi.com | Careful control of reaction conditions to avoid side reactions. |

For the scale-up of the synthesis of this compound, several challenges must be addressed. The handling of potentially hazardous reagents, such as nitrating agents, requires strict safety protocols. The optimization of reaction parameters, including temperature, pressure, and catalyst loading, will be crucial for achieving a cost-effective and scalable process.

Integration of Advanced Computational Techniques for De Novo Design

Computational chemistry offers powerful tools for the rational design of novel bioactive molecules. researchgate.net For this compound, computational methods can be employed to predict its physicochemical properties, potential biological targets, and to design derivatives with enhanced activity and selectivity.

De novo design algorithms can be used to generate novel molecular structures based on the this compound scaffold. These algorithms can explore a vast chemical space to identify compounds with optimal binding affinities for specific biological targets.

The following table outlines key computational techniques and their potential applications in the study of this compound.

| Computational Technique | Application | Expected Outcome |

| Molecular Docking | Predict the binding mode and affinity of the compound to various protein targets. wjahr.com | Identification of potential biological targets and key intermolecular interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop mathematical models that correlate the chemical structure of derivatives with their biological activity. wjahr.com | Guidance for the rational design of more potent analogs. |

| Density Functional Theory (DFT) | Calculate the electronic structure and reactivity of the molecule. researchgate.net | Understanding of the molecule's stability, reactivity, and spectroscopic properties. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the compound when interacting with a biological target. biointerfaceresearch.com | Insight into the stability of the ligand-protein complex and the mechanism of binding. |

Investigation of Underexplored Biological Targets and Mechanistic Pathways

The biological activity of this compound is currently unknown. However, based on the known activities of other substituted benzothiazoles, several potential therapeutic areas can be explored. The nitro group, in particular, is a common feature in many antimicrobial and anticancer agents, where it can be bioreduced to generate reactive species that induce cellular damage. nih.govresearchgate.net

Future research should focus on screening this compound against a panel of biological targets, including those implicated in cancer, infectious diseases, and inflammatory disorders.

The table below lists potential biological targets and the rationale for their investigation.

| Potential Biological Target | Therapeutic Area | Rationale |

| Protein Kinases | Cancer | Many benzothiazole derivatives are known to inhibit protein kinases involved in cell signaling and proliferation. nih.gov |

| DNA and Associated Enzymes (e.g., Topoisomerases) | Cancer, Infectious Diseases | The planar benzothiazole ring could intercalate into DNA, and the nitro group could induce DNA damage. |

| Microbial Enzymes (e.g., Dihydrofolate Reductase) | Infectious Diseases | The benzothiazole scaffold is present in some antimicrobial agents that target essential microbial enzymes. nih.gov |

| Enzymes Involved in Inflammation (e.g., Cyclooxygenases) | Inflammatory Disorders | Some benzothiazole derivatives have shown anti-inflammatory activity by inhibiting these enzymes. nih.gov |

Mechanistic studies will be essential to understand how this compound exerts its biological effects. This could involve studies on its cellular uptake, metabolism, and its interaction with specific signaling pathways.

Development of the this compound Scaffold for Diverse Academic Applications in Chemical Biology

Beyond its potential as a therapeutic agent, the this compound scaffold can be developed into a valuable tool for chemical biology research. Its unique structure can be functionalized to create chemical probes for studying biological processes.

For instance, the scaffold could be modified to incorporate:

Fluorescent tags: to visualize its localization within cells and to track its interaction with biological targets.

Affinity labels: to covalently bind to its target proteins, allowing for their identification and characterization.

Photo-crosslinkers: to capture transient interactions with binding partners upon photoactivation.

The development of such chemical probes would enable a deeper understanding of the biological roles of the targets of this compound and could lead to the discovery of new therapeutic strategies.

Interdisciplinary Studies at the Interface of Organic Chemistry and Other Sciences

The full potential of this compound can only be realized through interdisciplinary collaborations. The synergy between organic chemists, biologists, pharmacologists, and computational scientists will be crucial for advancing our understanding of this compound.

Future interdisciplinary studies could include:

Structure-Activity Relationship (SAR) studies: where synthetic chemists create a library of analogs, and biologists evaluate their activity, leading to a comprehensive understanding of the structural requirements for biological activity. wjahr.com

Pharmacokinetic and Pharmacodynamic (PK/PD) studies: to evaluate the absorption, distribution, metabolism, and excretion (ADME) of the compound, and to correlate its concentration with its therapeutic effect. nih.gov

Development of drug delivery systems: to improve the solubility, stability, and targeted delivery of the compound, thereby enhancing its therapeutic efficacy and reducing potential side effects. wjahr.com

By fostering such collaborations, the scientific community can accelerate the translation of basic research on this compound into tangible clinical applications.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase .

- Adjust solvent polarity (e.g., DMSO for solubility) and reflux time (18–24 hours) to improve yield .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm error .

- Elemental Analysis : Validate C, H, N, S content (±0.3% deviation from theoretical values) .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Answer:

- Molecular Docking : Predict binding affinity to target proteins (e.g., kinase enzymes) using software like AutoDock Vina. For example, nitro groups may form hydrogen bonds with active-site residues .

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites for further functionalization (e.g., C5 nitro group as an electrophilic center) .

- ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., logP ~2.5 for optimal membrane permeability) .

Advanced: How should researchers address contradictions in reported biological activities of nitro-substituted benzothiazoles?

Answer:

Contradictions often arise from variability in assay conditions or cell lines. Mitigation strategies include:

- Standardized Assays : Use established protocols (e.g., MTT assay for cytotoxicity) with positive controls (e.g., doxorubicin) .

- Mechanistic Studies : Perform enzyme inhibition assays (e.g., topoisomerase II) to isolate specific targets .

- Meta-Analysis : Compare IC₅₀ values across studies (e.g., nitro-benzothiazoles show 2–10 μM activity in cancer vs. 50–100 μM in antimicrobial assays) .

Advanced: What challenges arise in enantioselective synthesis of chiral benzothiazole derivatives, and how can they be resolved?

Answer:

- Chiral Center Stability : Nitro groups may induce racemization. Use low-temperature reactions (<0°C) and chiral catalysts (e.g., BINOL-phosphates) .

- Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., Josiphos) to achieve >90% enantiomeric excess .

- Analytical Validation : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (90:10) to confirm enantiopurity .

Basic: What are the key reactivity patterns of this compound in further functionalization?

Answer:

- Nucleophilic Aromatic Substitution : Nitro groups activate the C6 position for substitution with amines or thiols (e.g., K₂CO₃ in DMF at 80°C) .

- Reduction Reactions : Catalytic hydrogenation (Pd/C, H₂) converts nitro to amine, enabling coupling with carboxylic acids .

- Photochemical Reactivity : UV irradiation (254 nm) induces ring-opening reactions, useful for prodrug design .

Advanced: How do structural modifications at the C2 position influence the electrochemical properties of benzothiazole derivatives?

Answer:

- Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents lower LUMO energy, enhancing redox activity (cyclic voltammetry shows reduction peaks at −0.8 to −1.2 V) .

- Methoxy Groups : Increase electron density, shifting oxidation potentials by +0.3–0.5 V .

- Applications : Tailor derivatives for biosensors or organic electronics by modulating HOMO-LUMO gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.